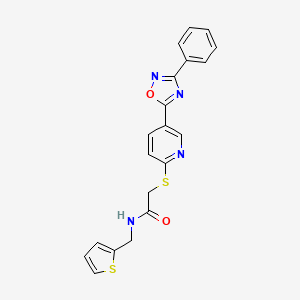

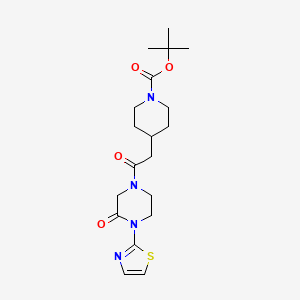

![molecular formula C14H21NO2 B2358747 ((1R,5S)-3-メチレン-8-アザビシクロ[3.2.1]オクタン-8-イル)(テトラヒドロ-2H-ピラン-4-イル)メタノン CAS No. 2320601-18-9](/img/structure/B2358747.png)

((1R,5S)-3-メチレン-8-アザビシクロ[3.2.1]オクタン-8-イル)(テトラヒドロ-2H-ピラン-4-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.327. The purity is usually 95%.

BenchChem offers high-quality ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トロパンアルカロイドの合成

8-アザビシクロ[3.2.1]オクタン骨格は、広範囲の生物活性を持つトロパンアルカロイドファミリーの中心となっています 。この基本構造を立体選択的に調製するための研究は、大きな注目を集めています。この化合物は、薬理学的特性のために重要な、これらのアルカロイドのエナンチオ選択的合成における前駆体として使用できます。

三環式炭素骨格の構築

この化合物の構造は、オキサ-[3.2.1]オクタンを組み込んだ5-7-6三環式炭素骨格の構築に役立ちます 。これらの骨格は、抗ウイルス性、抗癌性、抗HIV性、免疫調節性、神経栄養性などの活性を示すジテルペノイドを含む、複雑な天然物の合成において重要です。

開環反応

これは、架橋されたオキサ-[3.2.1]オクタンのC–O結合開裂による開環反応にも関与しています 。このプロセスは、天然物の構造修飾において重要であり、潜在的に強化されたまたは新規の生物活性を有する誘導体に導きます。

不斉合成

この化合物は、8-オキサビシクロ[3.2.1]オクタンの不斉合成の出発物質として役立ちます 。これらの反応は、特定のキラル中心を持つ薬物の開発に不可欠な、エナンチオマー的に純粋な物質を作成するために重要です。

アニオン交換反応

これは、アトロピンの塩を調製するためのアニオン交換反応で使用できます 。アトロピンは、特定の種類の神経剤および殺虫剤による中毒、および一部の徐脈の治療、ならびに手術中の唾液分泌の減少に使用される薬剤です。

特性

IUPAC Name |

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-10-8-12-2-3-13(9-10)15(12)14(16)11-4-6-17-7-5-11/h11-13H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCLCNAKTUPSOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)

![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2358678.png)

![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2358685.png)

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)